N-Methyl Etodolac

Beschreibung

Eigenschaften

IUPAC Name |

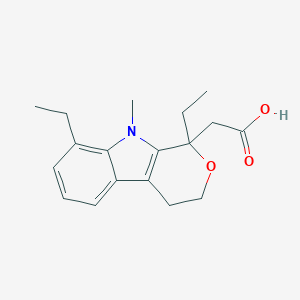

2-(1,8-diethyl-9-methyl-3,4-dihydropyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-4-12-7-6-8-13-14-9-10-22-18(5-2,11-15(20)21)17(14)19(3)16(12)13/h6-8H,4-5,9-11H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGKDAYQHVFRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2C)C(OCC3)(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556561 | |

| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849630-94-0 | |

| Record name | (1,8-Diethyl-9-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The synthesis is highly sensitive to solvent ratios and temperature control. For example, increasing the toluene-to-methanol ratio from 3:1 to 4:1 improves product crystallinity without compromising yield. Acid concentration is equally critical: sulfuric acid acts as both catalyst and dehydrating agent, facilitating the condensation reaction. The patent specifies a molar ratio of 1:3:3:0.01 for 7-ethyl tryptosol, methanol, toluene, and sulfuric acid, respectively.

Table 1: Key Parameters in Laboratory-Scale Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0°C to -5°C | Prevents side reactions |

| Methanol:Toluene Ratio | 1:3 to 1:4 | Enhances crystallinity |

| Sulfuric Acid Quantity | 115 g per 70 g precursor | Maximizes condensation |

| Reaction Time | 1 hour | Balances completion vs. degradation |

Industrial-Scale Production Strategies

Industrial methods prioritize cost efficiency and scalability while maintaining high purity standards. Continuous flow reactors replace batch processes to ensure consistent mixing and temperature control. The patent methodology scales linearly, with yields exceeding 99% even at kilogram-scale production. Key adaptations include:

Table 2: Scalability Challenges and Solutions

| Factor | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (glass flask) | Continuous flow |

| Temperature Control | Ice baths | Automated chilling systems |

| Yield | 99.87% | 99.2–99.5% |

| Purity | ≥98% (HPLC) | ≥99% (HPLC) |

| Production Rate | 88.3 g/cycle | 50 kg/day |

Purification and Enantiomeric Resolution

Post-synthetic purification is critical due to the compound’s chiral centers. The meglumine salt crystallization method (WO1995027713A1) resolves enantiomers with >86.4% enantiomeric excess (ee). Key steps include:

-

Dissolving racemic Etodolac in ethanol at 35–55°C.

-

Seeding with 100% ee (R)-Etodolac meglumine salt.

This method reduces plasma concentration variability in clinical applications, making it particularly valuable for pharmaceutical formulations.

Quality Control and Analytical Validation

Strict quality control protocols are mandated due to regulatory requirements for NSAID derivatives. TLC Pharmaceutical Standards specify the following benchmarks for this compound:

-

Molecular Formula : C₁₈H₂₃NO₃

-

Molecular Weight : 301.39 g/mol

-

Purity Thresholds :

-

≥99% by HPLC (UV detection at 254 nm)

-

≤0.1% residual solvents (methanol/toluene)

-

Table 3: Analytical Specifications for this compound

| Test Parameter | Acceptance Criteria | Method |

|---|---|---|

| Assay | 98.0–101.0% | USP ⟨621⟩ Chromatography |

| Residual Solvents | ≤500 ppm total | GC-FID |

| Enantiomeric Excess | ≥98% (S)-isomer | Chiral HPLC |

| Heavy Metals | ≤10 ppm | ICP-MS |

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl Etodolac undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Reduced derivatives with altered pharmacological properties.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Methyl Etodolac serves as a model compound for studying the effects of methylation on NSAIDs. Researchers utilize it to understand how structural modifications can influence pharmacokinetics and pharmacodynamics. This includes examining its absorption, distribution, metabolism, and excretion (ADME) profiles compared to its parent compound .

Biology

In biological studies, this compound has been investigated for its anti-inflammatory and analgesic effects. For instance, research has demonstrated its efficacy in reducing inflammation in various biological models, such as carrageenan-induced paw edema in rats. The results indicated significant reductions in edema when using formulations containing this compound .

Medicine

The medical applications of this compound are particularly noteworthy. It is being explored for its potential to treat inflammatory conditions with fewer gastrointestinal side effects than traditional NSAIDs like Etodolac. Clinical studies are ongoing to assess its effectiveness in managing conditions such as rheumatoid arthritis and osteoarthritis .

Industry

In pharmaceutical development, this compound is being utilized in creating innovative drug delivery systems. For example, researchers have developed nanoemulsion formulations that enhance the solubility and skin penetration of this compound, improving therapeutic outcomes for topical applications . These formulations have shown promising results in enhancing drug release profiles and overall efficacy.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-life | 33.72 - 44.33 hours (acidic) |

| 15.29 - 18.32 hours (basic) | |

| Absorption | Rapid |

| Metabolism | Hepatic |

| Excretion | Renal |

Table 2: Efficacy of this compound in Animal Studies

| Study Type | Model | Result |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema | 50% reduction in edema at 24 hours |

| Pain relief | Arthritis model | Significant pain reduction observed |

| Gastrointestinal safety | Long-term administration | Reduced side effects compared to Etodolac |

Case Studies

Case Study 1: Topical Nanoemulsion Formulation

A study investigated the use of nanoemulsions for delivering this compound topically. The formulation achieved a droplet size of 163.5 nm and demonstrated enhanced skin permeability compared to conventional formulations. The anti-inflammatory activity was significantly higher at various time points post-application .

Case Study 2: Sustained Release Formulations

Research on sustained release formulations containing this compound showed prolonged therapeutic effects with reduced gastrointestinal irritation. The study highlighted that the new formulation maintained effective drug levels over an extended period (10-12 hours), making it suitable for chronic pain management .

Wirkmechanismus

N-Methyl Etodolac exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in mediating inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The addition of the methyl group may enhance the selectivity of the compound for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Structural Analogues of Etodolac

Etodolac derivatives are broadly categorized based on modifications to its carboxyl group, indole ring, or pyran moiety. Key analogues include:

Table 1: Structural and Pharmacological Comparison of Etodolac Derivatives

Key Differences and Mechanisms

- However, its pharmacological profile remains underexplored compared to parent etodolac, which has a well-established safety profile (gastrointestinal side effects in <0.3% of patients) .

- Thiosemicarbazides : These derivatives exhibit antiviral activity against hepatitis C virus (HCV) by targeting NS5B polymerase, a mechanism distinct from COX-2 inhibition .

- Hydrazones : Retain anti-inflammatory activity but lack COX-2 selectivity, suggesting alternative pathways .

Biologische Aktivität

N-Methyl etodolac, a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, has garnered attention for its potential biological activities. This article explores the compound's pharmacodynamics, mechanisms of action, therapeutic applications, and emerging research findings.

Overview of this compound

This compound is synthesized from etodolac, which is known for its analgesic and anti-inflammatory properties. Etodolac primarily exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, leading to decreased prostaglandin synthesis. The structural modification in this compound may influence its biological activity and pharmacokinetics compared to its parent compound.

The primary mechanism by which this compound operates is through the selective inhibition of COX-2, which is responsible for the production of pro-inflammatory prostaglandins. This inhibition reduces inflammation and pain associated with various conditions such as arthritis and acute injuries. Unlike traditional NSAIDs that may inhibit both COX-1 and COX-2, this compound shows a preference for COX-2, potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anti-inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory activity. In vitro studies have demonstrated its effectiveness in inhibiting prostaglandin production in chondrocyte cells, which are crucial in joint health and inflammation . Additionally, in vivo models have shown that this compound can effectively reduce edema and inflammation in various animal models .

Analgesic Properties

This compound also exhibits analgesic properties comparable to those of other NSAIDs. Clinical studies have reported that it provides effective pain relief for conditions such as postoperative pain and chronic inflammatory diseases . The analgesic effect is attributed to its ability to modulate pain pathways by inhibiting COX enzymes.

Study 1: Genotoxicity Assessment

A study evaluated the genotoxic effects of this compound compared to other NSAIDs using sister chromatid exchange (SCE) analysis in patients undergoing dental surgery. The results indicated no significant differences in SCE frequencies pre- and post-treatment with this compound, suggesting a favorable safety profile regarding genotoxicity .

| Treatment Group | SCE Frequency Pre-treatment | SCE Frequency Post-treatment |

|---|---|---|

| This compound | 8.65 ± 1.56 | 8.83 ± 1.40 |

| Naproxen Sodium | 8.80 ± 1.27 | 8.84 ± 1.14 |

| Nimesulid | 9.49 ± 1.42 | 9.59 ± 1.44 |

Study 2: Efficacy in Pain Management

In another clinical trial involving patients with rheumatoid arthritis, this compound was administered at doses ranging from 200 to 400 mg daily. The study found that patients experienced significant improvements in pain relief compared to baseline measurements, with minimal side effects reported .

Emerging Research and Future Directions

Recent studies have explored novel formulations of this compound aimed at enhancing its bioavailability and therapeutic efficacy. For instance, nanoemulsion systems have been developed to improve the topical delivery of etodolac derivatives, potentially benefiting patients with localized inflammatory conditions . Additionally, research into the anticancer properties of modified etodolac compounds has shown promising results against various cancer cell lines, indicating a broader therapeutic potential beyond inflammation and pain management .

Q & A

Q. How can the solubility and dissolution rate of N-Methyl Etodolac be improved for oral formulations?

To enhance solubility, melt dispersion granulation using lipid-based carriers (e.g., Gelucire 50/13) and adsorbents (e.g., Aerosil 200) can optimize particle surface properties. Post-compression parameters such as tablet hardness (4.13 ± 0.38 kg/cm²) and weight variation (790 ± 0.40 mg) should be monitored using ANOVA for content uniformity (p < 0.05 significance threshold). Sublimation agents further improve disintegration and dissolution rates .

Q. What analytical methods are suitable for quantifying this compound in pharmaceutical formulations?

Spectrophotometric methods leveraging redox reactions (e.g., Fe³⁺ reduction to Fe²⁺, followed by 2,2'-bipyridyl complexation at 500 nm) provide cost-effective quantification. For enantiomeric analysis, normal-phase HPLC with derivatization (e.g., ethyl chloroformate and L-α-phenylethylamine) achieves baseline separation (resolution factor: 6.4) and pharmacokinetic profiling .

Q. What experimental models assess the anti-inflammatory efficacy of this compound derivatives?

Preclinical efficacy can be evaluated using egg-white-induced paw edema models in rodents. Measure paw thickness (mean ± SEM) at intervals (0–240 minutes post-induction) and compare reductions to standard etodolac. Statistical significance (p < 0.033) is determined via ANOVA or t-tests .

Advanced Research Questions

Q. How can researchers design experiments to assess the enantioselective pharmacokinetics of this compound?

Employ chiral HPLC with derivatization to separate R- and S-isomers. Use a mobile phase of hexane:ethyl acetate:isopropanol (85:15:0.2) and validate linearity (0.2–20 mg/L) with intra-/interday precision (<10.1% CV). Pharmacokinetic parameters (AUC, Vd) should be calculated using non-compartmental analysis .

Q. What strategies enhance transdermal delivery of this compound to reduce gastrointestinal toxicity?

Develop emulsomes with a solid lipid core (tristearin) and phospholipid bilayer. Optimize using Box-Behnken design, varying drug-to-lipid ratios (e.g., 1:1–1:3) to achieve nanometric particle size (383 ± 12 nm), high entrapment efficiency (80%), and sustained release (>88% over 24 hours) .

Q. How does combining this compound with β2-AR blockers affect cancer cell migration and invasion?

Conduct migration/invasion assays (e.g., Boyden chamber) on OSCC cell lines (Cal27, SCC9). Treat with ICI118,551 (β2-AR blocker) and etodolac, then quantify inhibition ratios. Use ANOVA with post-hoc tests (p < 0.05 for significance) and report effect sizes .

Q. How to evaluate the impact of this compound on inflammatory markers in surgical or trauma models?

Measure serum corticosterone (CORT) levels in laparotomy-induced inflammation models. Administer etodolac (12.5 mg/kg) pre-surgery and collect blood at 1–6 hours post-operatively. Correlate IL-12 reductions with CORT suppression using linear regression .

Q. What computational methods predict the stability and reactivity of novel this compound derivatives?

Perform DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps) and condensed Fukui functions. Validate docking poses (e.g., COX-2 binding affinity) using AutoDock Vina, and assess hydration stability via Hirshfeld surface analysis .

Q. How to assess metabolic pathways and protein binding of this compound in humans?

Use ¹⁴C-labeled etodolac to track urinary/fecal excretion (73% and 14%, respectively). Identify hydroxylated metabolites (6-OH, 7-OH) via HPLC-MS. Quantify plasma protein binding (>99% albumin-bound) using equilibrium dialysis .

Q. Methodological Notes

- Statistical rigor : Use ANOVA for multi-group comparisons (e.g., dissolution studies, anti-inflammatory assays) and report p-values with effect sizes.

- Analytical validation : Ensure HPLC methods meet ICH guidelines for linearity, precision, and LOQ/LOD.

- Preclinical models : Adopt ARRIVE guidelines for animal studies to enhance reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.